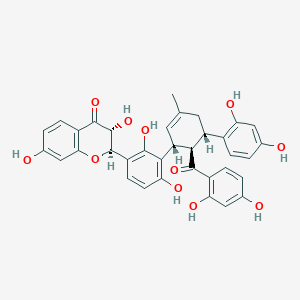
Guangsangon K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guangsangon K is a member of the class of polyphenols consisting of a methylcyclohexene ring attached to a 2,4-dihydroxyphenyl, 2,4-dihydroxybenzoyl and dihydroflavonol moieties at positions 5'', 4'' and 3'' respectively. Regarded biogenetically as a Diels-Alder adduct, it is isolated from the stem barks of Morus macroura and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a member of dihydroflavonols, a polyphenol, an aromatic ketone and a secondary alpha-hydroxy ketone.
Q & A
Basic Research Questions
Q. What is the chemical classification of Guangsangon K, and how does its structure influence its pharmacological properties?
this compound is a Diels-Alder adduct derived from Morus macroura, characterized by a hybrid structure formed through a [4+2] cycloaddition between a chalcone and a diene. Its structural complexity, including hydroxyl and prenyl groups, contributes to its bioactivity, particularly in binding to target proteins like aromatase cytochrome P450 (CYP19A1) . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are critical for elucidating its stereochemistry, while molecular docking identifies key interacting residues (e.g., Leu477, Arg115) that drive affinity .
Q. What experimental techniques are prioritized to assess this compound’s binding affinity and specificity?
Deep learning-based molecular docking is the primary method, utilizing metrics like affinity scores (kcal/mol) and CNN Pose Scores (0–1 scale) to evaluate binding strength and pose accuracy. For this compound, affinity scores (−6.26 kcal/mol) suggest moderate binding to CYP19A1, but its lower CNN Pose Score (0.4346) indicates potential inaccuracies in predicted binding conformations. Validation via molecular dynamics (MD) simulations (e.g., 100 ns trajectories) is recommended to assess stability and residue flexibility (RMSD/RMSF analysis) .
Q. How is this compound’s antioxidant activity quantified, and what methodological standards are used?
Antioxidant efficacy is measured through assays like malondialdehyde (MDA) inhibition and radical scavenging (e.g., DPPH/ABTS). This compound demonstrates 91.1% MDA inhibition at 10 μM, outperforming vitamin E (33.4%). High-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensure compound purity, while dose-response curves (IC50 values) standardize activity comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s binding affinity and pose accuracy in docking studies?
Discrepancies arise when high affinity (−6.26 kcal/mol) coexists with low pose accuracy (CNN Pose Score: 0.4346). To address this:
- Perform ensemble docking with multiple protein conformations to account for flexibility.
- Validate with MD simulations to monitor binding stability over time (e.g., RMSD <2 Å over 100 ns).
- Cross-reference with experimental techniques like surface plasmon resonance (SPR) for kinetic binding data .
Q. What methodological strategies improve this compound’s solubility and bioavailability despite its low Log S value?
this compound’s poor aqueous solubility (Log S = −7.5) and low gastrointestinal (GI) absorption limit bioavailability. Strategies include:
- Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters) to enhance solubility.
- Nanoparticle encapsulation : Use liposomal or polymeric carriers to improve intestinal permeability.
- Co-crystallization : Partner with co-formers (e.g., cyclodextrins) to stabilize the compound in solution .
Q. How do molecular dynamics (MD) simulations complement docking studies for this compound?
MD simulations provide dynamic insights into ligand-receptor interactions, such as:
- Binding stability : this compound maintains an RMSD of 1.8 Å over 100 ns, indicating stable binding.
- Residue flexibility : RMSF analysis identifies Met374 and Pro429 as critical for conformational changes.
- Free energy calculations : MM-PBSA/GBSA methods quantify binding energy, corroborating docking results .
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound’s antioxidant assays?
Use non-linear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. For reproducibility:
- Normalize data against positive controls (e.g., vitamin E).
- Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare means across concentrations.
- Report confidence intervals (95% CI) and p-values to validate significance .
Q. Key Recommendations for Researchers
Propriétés
Formule moléculaire |
C35H30O11 |
|---|---|
Poids moléculaire |
626.6 g/mol |
Nom IUPAC |
(2R,3R)-2-[3-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C35H30O11/c1-15-10-23(19-5-2-16(36)12-26(19)40)29(31(42)20-6-3-17(37)13-27(20)41)24(11-15)30-25(39)9-8-22(32(30)43)35-34(45)33(44)21-7-4-18(38)14-28(21)46-35/h2-9,11-14,23-24,29,34-41,43,45H,10H2,1H3/t23-,24-,29-,34+,35-/m1/s1 |
Clé InChI |
XFBBWTUEALDZHM-IZJPYPARSA-N |
SMILES isomérique |
CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)[C@@H]5[C@H](C(=O)C6=C(O5)C=C(C=C6)O)O)O |
SMILES canonique |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5C(C(=O)C6=C(O5)C=C(C=C6)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















